(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Brand Name: Vulcanchem
CAS No.: 899408-96-9
VCID: VC4868726
InChI: InChI=1S/C20H19NO5/c1-12-16(26-20(23)21(2)3)10-9-15-18(22)17(25-19(12)15)11-13-5-7-14(24-4)8-6-13/h5-11H,1-4H3/b17-11-
SMILES: CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(=O)N(C)C
Molecular Formula: C20H19NO5
Molecular Weight: 353.374

(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

CAS No.: 899408-96-9

Cat. No.: VC4868726

Molecular Formula: C20H19NO5

Molecular Weight: 353.374

* For research use only. Not for human or veterinary use.

(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate - 899408-96-9

Specification

CAS No. 899408-96-9
Molecular Formula C20H19NO5
Molecular Weight 353.374
IUPAC Name [(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Standard InChI InChI=1S/C20H19NO5/c1-12-16(26-20(23)21(2)3)10-9-15-18(22)17(25-19(12)15)11-13-5-7-14(24-4)8-6-13/h5-11H,1-4H3/b17-11-
Standard InChI Key ARKFAZQYAZHUTP-BOPFTXTBSA-N
SMILES CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(=O)N(C)C

Introduction

Overview of (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

(Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure features several functional groups, which contribute to its potential biological activities. The compound is characterized by a (Z) configuration around the double bond between the benzylidene and benzofuran moieties, which is crucial for its biological interactions.

Synthesis

The synthesis of (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzofuran Core: The initial step often involves cyclization reactions to form the benzofuran structure.

  • Introduction of Functional Groups: Subsequent reactions introduce the methoxy and benzylidene groups, followed by carbamate formation through reaction with dimethylcarbamate.

These reactions require careful control of temperature and solvent choice to achieve high yields and purity.

Biological Activity

Research indicates that compounds similar to (Z)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate exhibit significant biological activities, particularly in:

  • Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various microbial strains.

  • Anticancer Activity: Investigations into its mechanism of action reveal that it may inhibit enzymes involved in cell proliferation, indicating potential anticancer properties.

The compound is believed to target specific biological pathways, potentially modulating enzymatic activity linked to melanin biosynthesis through inhibition of tyrosinase.

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